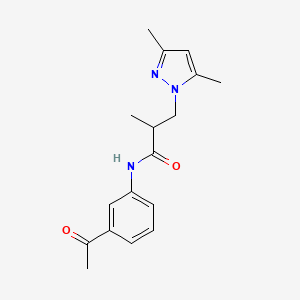
N-(3-acétylphényl)-3-(3,5-diméthyl-1H-pyrazol-1-yl)-2-méthylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- F3316-0061 présente des propriétés de fluorescence, ce qui le rend approprié pour une utilisation comme sonde fluorescente ou agent d'imagerie. Les chercheurs peuvent marquer des molécules biologiques (telles que des protéines ou des acides nucléiques) avec ce composé pour visualiser les processus cellulaires, suivre les interactions moléculaires et étudier les structures subcellulaires .
Sondes fluorescentes et agents d'imagerie
Activité Biologique
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide, also known by its CAS number 895256-54-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- IUPAC Name : N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide
1. Anticancer Activity
Research has indicated that compounds similar to N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
2. Anti-inflammatory Effects
In vitro studies have shown that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential role in treating inflammatory diseases. For example, compounds with similar structures have been reported to reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some studies indicated that pyrazole derivatives can exhibit activity against a range of bacteria and fungi. The mode of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity in Cell Lines
A study investigated the effects of various pyrazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide significantly inhibited cell proliferation at concentrations of 10 µM and above, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of inflammation. Results indicated a significant reduction in edema and pro-inflammatory cytokine levels following treatment with the compound at dosages of 5 mg/kg body weight. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .
Research Findings Summary
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(10-20-13(3)8-12(2)19-20)17(22)18-16-7-5-6-15(9-16)14(4)21/h5-9,11H,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVRTIVIRHKHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














